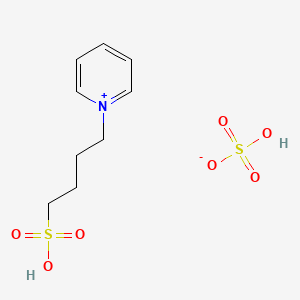

4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid

Description

BenchChem offers high-quality 4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

827320-61-6 |

|---|---|

Molecular Formula |

C9H15NO7S2 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-pyridin-1-ium-1-ylbutane-1-sulfonate;sulfuric acid |

InChI |

InChI=1S/C9H13NO3S.H2O4S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7H,4-5,8-9H2;(H2,1,2,3,4) |

InChI Key |

QPABZHYKFUAWHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 4-pyridin-1-ium-1-ylbutane-1-sulfonate

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pyridin-1-ium-1-ylbutane-1-sulfonate

Abstract

This technical guide provides a comprehensive overview of 4-pyridin-1-ium-1-ylbutane-1-sulfonate, a zwitterionic sulfobetaine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, properties, and potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: A Molecule of Duality

4-Pyridin-1-ium-1-ylbutane-1-sulfonate is a fascinating zwitterionic molecule, containing both a positively charged pyridinium cation and a negatively charged sulfonate anion within its structure.[1] These opposing charges are covalently linked by a four-carbon alkyl chain. This unique intramolecular salt structure places it within the class of sulfobetaines.

The inherent duality of its structure—a hydrophilic, charge-separated head and a moderately hydrophobic butyl linker—governs its distinct physicochemical properties. The aromatic pyridinium ring facilitates molecular interactions such as π-π stacking, while the ionic moieties dominate its solubility and solution behavior.[1] These characteristics make it a compound of significant interest, particularly in drug development, where modulation of solubility is a critical challenge, and in materials science.[2][3] This guide will elucidate the practical aspects of its laboratory synthesis and rigorous characterization.

Synthesis: A Direct and Efficient Alkylation

The most reliable and straightforward synthesis of 4-pyridin-1-ium-1-ylbutane-1-sulfonate is achieved through the N-alkylation of pyridine with 1,4-butane sultone.[1] This reaction leverages the nucleophilic nature of the nitrogen atom in the pyridine ring, which attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the target zwitterion.

Mechanistic Rationale

The choice of reactants is pivotal. Pyridine serves as the nucleophile, while 1,4-butane sultone is an efficient sulfo-alkylating agent.[3] The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the pyridine nitrogen attacks one of the methylene carbons adjacent to the ester oxygen in the sultone ring, causing the C-O bond to break. This ring-opening is thermodynamically favorable and results in the formation of the stable zwitterionic product. The use of a suitable solvent is critical to facilitate the interaction between the reactants. Anhydrous conditions are preferred to prevent hydrolysis of the sultone.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the synthesis of N-pyridinium sulfonate derivatives.[1][4]

Materials:

-

Pyridine (anhydrous, ≥99.8%)

-

1,4-Butane sultone (≥99%)

-

Toluene (anhydrous, ≥99.8%)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-butane sultone (e.g., 13.6 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Stir the mixture until the 1,4-butane sultone is fully dissolved.

-

Reactant Addition: Slowly add an equimolar amount of anhydrous pyridine (e.g., 7.91 g, 0.1 mol) to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a white precipitate of the product will form.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The white solid product is collected by vacuum filtration.

-

Purification: Wash the collected solid several times with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-pyridin-1-ium-1-ylbutane-1-sulfonate.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise covalent structure.[5][6] The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the butyl chain, with predictable chemical shifts and coupling patterns. The ¹³C NMR spectrum will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which serves to confirm its elemental composition.[5]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group and the C=N and C=C stretching of the pyridinium ring are expected.

-

Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimental values should closely match the theoretically calculated percentages for the molecular formula C₉H₁₃NO₃S, providing a definitive confirmation of purity and composition.[7]

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₃S | [8] |

| Molecular Weight | 215.27 g/mol | [8] |

| Appearance | White crystalline solid | Typical observation |

| IUPAC Name | 4-(pyridin-1-ium-1-yl)butane-1-sulfonate | Derived |

Table 2: Expected Spectroscopic and Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR (500 MHz, D₂O) | δ (ppm): ~8.8-8.9 (d, 2H, α-H of pyridinium), ~8.5-8.6 (t, 1H, γ-H of pyridinium), ~8.0-8.1 (t, 2H, β-H of pyridinium), ~4.6-4.7 (t, 2H, N-CH₂), ~2.8-2.9 (t, 2H, S-CH₂), ~2.0-2.1 (m, 2H, N-CH₂-CH₂), ~1.7-1.8 (m, 2H, S-CH₂-CH₂) |

| ¹³C NMR (125 MHz, D₂O) | δ (ppm): ~146 (γ-C), ~145 (α-C), ~128 (β-C), ~61 (N-CH₂), ~51 (S-CH₂), ~28 (N-CH₂-CH₂), ~21 (S-CH₂-CH₂) |

| MS (ESI+) | m/z: 216.07 [M+H]⁺, 238.05 [M+Na]⁺ |

| Elemental Analysis | Calculated: C 50.22%, H 6.09%, N 6.51%, S 14.90%. Found: Values should be within ±0.4% of calculated. |

Characterization Workflow Diagram

Caption: Workflow for the comprehensive characterization of the final product.

Applications in Research and Drug Development

The unique properties of 4-pyridin-1-ium-1-ylbutane-1-sulfonate make it a valuable tool for scientists and researchers. Pyridine and its derivatives are well-established scaffolds in pharmaceuticals, found in drugs for a wide range of conditions.[9]

-

Solubilizing Agent: The primary application leverages its ability to increase the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The sulfobutyl group significantly enhances water solubility.[3] This is analogous to the function of excipients like Sulfobutyl Ether-β-Cyclodextrin (SBECD), which is also synthesized using 1,4-butane sultone.[3]

-

Ionic Liquids: As a pyridinium-based zwitterion, it can be considered a type of ionic liquid.[10] Ionic liquids are valued as green solvents, catalysts, and electrolytes in various chemical processes.[10]

-

Drug Design Scaffold: The pyridinium moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[2][11] This compound can serve as a starting material or fragment for the synthesis of more complex drug candidates where enhanced water solubility is a desired feature from the outset.

Safety and Handling

Professional laboratory safety practices are mandatory when handling the chemicals involved in this synthesis.

-

1,4-Butane Sultone: This reactant is a suspected carcinogen and a strong alkylating agent. It must be handled with extreme caution in a well-ventilated fume hood.[12] Avoid all contact with skin and eyes, and prevent inhalation.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[13] All handling should occur in a fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety goggles.

-

Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[14]

-

Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[15][16]

References

- Synthesis method of high-purity 1, 4-butane sultone.

-

Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate.[Link]

-

Synthesis process of 1,4-butane sultone. Patsnap.[Link]

- 1,4-butane sultone and synthesis process thereof.

-

Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI.[Link]

-

Crystal structure of 4-dimethylamino-pyridin-1-ium uracil-1-acetate, C13H16N4O4. ResearchGate.[Link]

-

4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Semantic Scholar.[Link]

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Center for Biotechnology Information (PMC).[Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Royal Society of Chemistry.[Link]

-

1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. National Center for Biotechnology Information (PMC).[Link]

-

Pyridinium sulfonate. PubChem, National Center for Biotechnology Information.[Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.[Link]

-

1,4-Butane sultone. Wikipedia.[Link]

-

A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and -Pyrazines. MDPI.[Link]

-

Sulfonated 1,3-bis-(4-pyrid-yl)propane. PubMed, National Center for Biotechnology Information.[Link]

-

Safety Data Sheet: Pyridine. Carl ROTH.[Link]

-

1,4-Butane sultone. PubChem, National Center for Biotechnology Information.[Link]

-

PYRIDINIUM BUTYLSULFONATE [BSO3]Py. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis and characterizations of pyridinium salts including poly(pyr). LSU Digital Commons.[Link]

-

Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.[Link]

-

C10H10N2O6S2. PubChem, National Center for Biotechnology Information.[Link]

-

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. MDPI.[Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. National Center for Biotechnology Information (PMC).[Link]

-

1-BUTANE SULPHONIC ACID SODIUM SALT ANHYDROUS FOR HPLC. Loba Chemie.[Link]

-

NMR spectroscopy in pharmacy. alpaipars.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 4. html.rhhz.net [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. alpaipars.com [alpaipars.com]

- 7. researchgate.net [researchgate.net]

- 8. PYRIDINIUM BUTYLSULFONATE [BSO3]Py | C9H15NO3S | CID 122236641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

Technical Monograph: 1-(4-Sulfobutyl)pyridinium Betaine

Executive Summary

The compound 4-pyridin-1-ium-1-ylbutane-1-sulfonate (commonly referred to as Pyridinium Butyl Sulfobetaine or PBS ) represents a critical class of zwitterionic surfactants used extensively in electrochemical deposition and bio-analytical chemistry. Unlike simple quaternary ammonium salts, this molecule possesses a permanent dipole with spatially separated positive (pyridinium) and negative (sulfonate) charges, classifying it as a "sulfobetaine" inner salt.

This guide provides a rigorous technical breakdown of its synthesis, characterization, and mechanism of action in nickel electroplating and Hydrophilic Interaction Liquid Chromatography (HILIC).

Chemical Architecture & Nomenclature

Decoding the IUPAC Name

The systematic name 4-pyridin-1-ium-1-ylbutane-1-sulfonate describes the molecule's connectivity precisely:

-

Pyridin-1-ium: A pyridine ring where the nitrogen atom is quaternized (positively charged).

-

1-ylbutane: A four-carbon alkyl chain attached to the nitrogen at position 1.

-

1-sulfonate: A sulfonate group (

) attached to the terminal carbon of the butyl chain.

Structural Properties

-

Formula:

-

Molecular Weight: 215.27 g/mol

-

Nature: Zwitterionic (Inner Salt)

-

Solubility: Highly soluble in water and polar protic solvents (methanol); insoluble in non-polar organics (hexane, ether).

Synthesis Protocol (High-Purity Grade)

Safety Critical Warning:

DANGER: This protocol uses 1,4-Butane Sultone , a potent alkylating agent classified as a Category 1B Carcinogen . All operations must occur in a certified fume hood. Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory.

Reaction Mechanism

The synthesis proceeds via a nucleophilic ring-opening reaction (

Experimental Workflow

Reagents:

-

Pyridine (ReagentPlus®,

99%) -

1,4-Butane Sultone (

99%)[1] -

Solvent: Anhydrous Acetonitrile (

) or Ethyl Acetate.

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 1.0 equivalent of 1,4-butane sultone dissolved in anhydrous acetonitrile (0.5 M concentration).

-

Addition: Under inert atmosphere (

), add 1.05 equivalents of pyridine dropwise. The slight excess ensures complete consumption of the carcinogenic sultone. -

Reflux: Heat the mixture to reflux (

) for 12–24 hours. The solution will darken slightly, and a white precipitate (the zwitterion) typically forms as the reaction progresses. -

Isolation: Cool the mixture to

. Filter the white crystalline solid under vacuum.[2] -

Purification: Recrystallize the crude solid from hot methanol or ethanol/water mixture to remove unreacted pyridine and trace sultone.

-

Drying: Dry in a vacuum oven at

for 6 hours.

Synthesis Pathway Diagram

Figure 1: Nucleophilic ring-opening synthesis of Pyridinium Butyl Sulfobetaine.

Physicochemical Characterization

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The zwitterionic nature causes significant deshielding of the protons adjacent to the nitrogen.

Table 1: Predicted -NMR Profile ( , 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Causality |

| Py-2,6 | Aromatic | 8.80 – 9.00 | Doublet | Adjacent to cationic Nitrogen ( |

| Py-4 | Aromatic | 8.50 – 8.60 | Triplet | Para position resonance |

| Py-3,5 | Aromatic | 8.00 – 8.15 | Triplet | Meta position |

| Aliphatic | 4.60 – 4.70 | Triplet | Deshielded by | |

| Aliphatic | 2.90 – 3.00 | Triplet | Adjacent to Sulfonate ( | |

| Aliphatic | 2.00 – 2.20 | Multiplet | Central butyl chain linkers |

Quality Control Check:

-

Purity: Absence of peaks at

7.2-7.6 ppm (indicates free pyridine) or -

Melting Point: The compound typically exhibits a high melting point (

) with decomposition, characteristic of strong ionic lattice forces in zwitterions.

Industrial Applications

Electroplating (Nickel Leveling Agent)

In the electroplating industry, this molecule acts as a Class II Brightener (Leveler).

-

Mechanism: The positively charged pyridinium ring adsorbs preferentially onto high-current-density areas (peaks/burrs) of the cathode. This creates a diffusion barrier that inhibits metal reduction at the peaks, forcing deposition into the valleys (micro-trenches).

-

Why Butyl? The 4-carbon chain provides a specific hydrophobic balance. It is less soluble than the propyl analog (PPS), leading to stronger adsorption kinetics on the metal surface, which is beneficial for certain "high-leveling" bright nickel formulations.

Zwitterionic Chromatography (ZIC-HILIC)

The molecule is used to functionalize silica stationary phases for Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Function: The separation of polar metabolites (peptides, amino acids) is achieved via the water-rich layer formed around the sulfobetaine zwitterion.

-

Selectivity: The distance between charges (4 carbons) affects the ionic interaction strength compared to propyl (3 carbons) or ethyl (2 carbons) variants.

Mechanistic Diagram: Electroplating Leveling

Figure 2: Mechanism of leveling action. The zwitterion blocks high-current peaks, forcing Nickel ions to fill valleys.

References

-

Synthesis & Properties of Sulfobetaines

- Source: ChemicalBook & PubChem D

-

Data: 1-(4-Sulfobutyl)pyridinium betaine structure and physical properties.[3]

-

Link:

-

Safety of Sultones

- Source: National Toxicology Program (NTP) & Fisher Scientific SDS.

- Data: Carcinogenicity of 1,4-Butane Sultone.

-

Link:

-

Electroplating Applications

-

NMR Characterization

- Source: ResearchG

-

Data: Chemical shifts for pyridinium and sulfonate alkyl chains.[6]

-

Link:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyridinium, 4-methyl-1-(4-sulfobutyl)-, inner salt | 90133-79-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. 1-(4-Sulfobutyl)pyridin-1-ium hydrogen sulfate | C9H15NO7S2 | CID 24851225 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of Pyridinium Butane Sulfonate: An Integrated NMR and FTIR Spectroscopic Approach

Abstract

Pyridinium butane sulfonate stands as a prominent member of the zwitterionic ionic liquids class, materials prized for their unique physicochemical properties including negligible vapor pressure, high thermal stability, and tunable solvency. These attributes have positioned them as compelling candidates for applications ranging from green catalysis to advanced electrolytes.[1][2][3] A prerequisite for harnessing their full potential in any application, particularly in regulated fields like drug development, is the unambiguous confirmation of their molecular structure. This technical guide provides an in-depth, field-proven methodology for the comprehensive spectral analysis of pyridinium butane sulfonate. We move beyond mere procedural lists to explain the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, ensuring a self-validating and robust characterization workflow.

Foundational Context: Synthesis Pathway

The structural integrity of a sample is intrinsically linked to its synthetic origin. Pyridinium butane sulfonate is typically synthesized via a direct quaternization reaction, a nucleophilic attack by the nitrogen of pyridine on the electrophilic carbon of 1,4-butanesultone, leading to the opening of the sultone ring.[3][4] Understanding this pathway is critical as it informs the potential presence of unreacted starting materials or solvent residues, which must be considered during spectral interpretation.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The Causality of Experimental Design: A Self-Validating Protocol

The quality of NMR data is dictated by meticulous experimental design. Each choice is made to maximize signal resolution and minimize artifacts, thereby creating a self-validating system where the data's integrity is assured.

Step-by-Step Methodology:

-

Instrumentation: All spectra should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[5][6][7]

-

Sample Preparation:

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice. Its high polarity readily dissolves the ionic liquid, and its deuterium nucleus is silent in ¹H NMR, preventing a large interfering solvent peak.[7][8] An alternative for less polar analogues is DMSO-d₆.[9]

-

Concentration: Prepare a solution of approximately 5-10 mg of the dried sample in 0.6 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard is not always necessary if referencing to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).[7] However, for absolute quantification, a known amount of an inert standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used.

-

-

Data Acquisition:

-

¹H NMR: Acquire spectra using a standard single-pulse sequence. A sufficient number of scans (typically 16-32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the protons, ensuring accurate integration.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to produce a spectrum of singlets, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Interpretation: Decoding the Molecular Blueprint

The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing nature of the positively charged pyridinium nitrogen and the sulfonate group causes significant downfield shifts for adjacent protons.

-

Pyridinium Ring Protons: The protons on the aromatic ring are deshielded. The α-protons (H-2, H-6), being closest to the positive nitrogen, are the most downfield, typically appearing as a doublet. The γ-proton (H-4) appears as a triplet, and the β-protons (H-3, H-5) appear as a triplet of triplets (or a complex multiplet) in the region between the α and γ signals.[8][9][10]

-

Butane Sulfonate Chain Protons: The aliphatic protons of the butane chain show distinct signals. The methylene group directly attached to the pyridinium nitrogen (H-α') is significantly deshielded. The methylene group adjacent to the electron-withdrawing sulfonate group (H-δ') is also shifted downfield relative to a standard alkane. The two central methylene groups (H-β', H-γ') appear as complex multiplets further upfield.[11]

Table 1: Expected ¹H NMR Data for Pyridinium Butane Sulfonate in D₂O

| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridinium H-2, H-6 | α | ~8.7 - 8.9 | Doublet (d) |

| Pyridinium H-4 | γ | ~8.4 - 8.6 | Triplet (t) |

| Pyridinium H-3, H-5 | β | ~8.0 - 8.2 | Multiplet (m) |

| N-CH₂- | α' | ~4.6 - 4.8 | Triplet (t) |

| -CH₂-SO₃⁻ | δ' | ~2.9 - 3.1 | Triplet (t) |

| N-CH₂-CH₂- | β' | ~2.0 - 2.2 | Multiplet (m) |

| -CH₂-CH₂-SO₃⁻ | γ' | ~1.7 - 1.9 | Multiplet (m) |

The ¹³C NMR spectrum confirms the carbon framework. As with the protons, carbons closer to electronegative atoms or electron-withdrawing groups are shifted downfield.

-

Pyridinium Ring Carbons: The α-carbons (C-2, C-6) and the γ-carbon (C-4) are the most downfield due to the influence of the nitrogen atom. The β-carbons (C-3, C-5) appear at a slightly higher field.

-

Butane Sulfonate Chain Carbons: The carbon directly bonded to the nitrogen (C-α') is the most downfield of the aliphatic signals. The carbon adjacent to the sulfonate group (C-δ') is also deshielded.[12]

Table 2: Expected ¹³C NMR Data for Pyridinium Butane Sulfonate

| Carbon Assignment | Label | Expected Chemical Shift (δ, ppm) |

| Pyridinium C-2, C-6 | α | ~145 - 148 |

| Pyridinium C-4 | γ | ~144 - 146 |

| Pyridinium C-3, C-5 | β | ~128 - 130 |

| N-CH₂- | α' | ~60 - 62 |

| -CH₂-SO₃⁻ | δ' | ~50 - 52 |

| N-CH₂-CH₂- | β' | ~22 - 24 |

| -CH₂-CH₂-SO₃⁻ | γ' | ~21 - 23 |

Part II: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The Causality of Experimental Design: A Self-Validating Protocol

For a solid or viscous liquid like pyridinium butane sulfonate, Attenuated Total Reflectance (ATR) is the superior sampling technique. It requires minimal sample preparation and ensures excellent, reproducible contact between the sample and the IR beam, providing a high-quality spectrum.[3]

Step-by-Step Methodology:

-

Instrumentation: Utilize an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation:

-

Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.

-

Record a background spectrum of the clean, empty crystal. This is a critical self-validating step to subtract signals from the atmosphere (CO₂, H₂O) and the instrument itself.[3]

-

-

Data Acquisition:

-

Place a small amount of the dried pyridinium butane sulfonate sample directly onto the ATR crystal.

-

Apply consistent pressure to ensure intimate contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.[3]

-

Spectral Interpretation: Identifying Key Functional Groups

The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridinium ring appear as a series of sharp bands in the 3100-3000 cm⁻¹ region.[13]

-

Aliphatic C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups in the butane chain are observed as strong bands in the 2980-2850 cm⁻¹ region.

-

Pyridinium Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring produce a series of sharp, medium-to-strong intensity bands in the 1640-1450 cm⁻¹ fingerprint region.[13][14][15]

-

Sulfonate Group (SO₃⁻) Vibrations: This is the most diagnostic feature. The sulfonate group gives rise to very strong and characteristic absorption bands.

Table 3: Key FTIR Vibrational Modes for Pyridinium Butane Sulfonate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridinium Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Butane Chain (CH₂) | 2980 - 2850 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridinium Ring | 1640 - 1450 | Medium-Strong |

| Asymmetric S=O Stretch | Sulfonate (SO₃⁻) | 1250 - 1200 | Very Strong |

| Symmetric S=O Stretch | Sulfonate (SO₃⁻) | 1060 - 1040 | Strong |

| S-O Stretch | Sulfonate (SO₃⁻) | ~800 - 750 | Medium |

Conclusion

The structural characterization of pyridinium butane sulfonate is achieved with high confidence through the synergistic application of NMR and FTIR spectroscopy. ¹H and ¹³C NMR provide an exhaustive map of the carbon-hydrogen framework and atomic connectivity, while FTIR offers rapid and definitive confirmation of the key functional groups, particularly the diagnostic sulfonate moiety. By adhering to the detailed, self-validating protocols outlined in this guide, researchers, scientists, and drug development professionals can generate high-quality, reproducible, and defensible data, ensuring the structural integrity of their materials for advanced applications.

References

-

ResearchGate. (n.d.). 1 H NMR chemical shifts (D 2 O, p.p.m.) for the pyridinium hydrogen... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of a. pyridine, MSA and complex pyridine:MSA (1 : 2) and... Retrieved from ResearchGate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridinium sulfonate. PubChem Compound Database. Retrieved from NIH. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis... Retrieved from Doc Brown's Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of different pyridinium ionic liquids a) IL1, b) IL2, and c) IL3 (using... Retrieved from ResearchGate. [Link]

-

Katritzky, A. R. (1958). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 6, 299-305. [Link]

-

International Journal of Development Research. (2021). SYNTHESIS AND APPLICATION OF PIRIDINIUM P-TOLUENESULFONATE AS CATALYST IN THE METHANOLIC TRANSESTERIFICATION REACTION OF BABASSU. Retrieved from International Journal of Development Research. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PMC. [Link]

-

ACS Publications. (2022). Self-Assembly of Unconventional Triphenylene-Based Frustrated Amphiphile in Solution. Langmuir. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis Pvt. Ltd. [Link]

-

ACS Publications. (2022). Self-Assembly of Unconventional Triphenylene-Based Frustrated Amphiphile in Solution. Langmuir. [Link]

-

ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... Retrieved from ResearchGate. [Link]

-

SpringerLink. (2013). Synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives. Medicinal Chemistry Research, 22(9), 4549-4557. [Link]

-

ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],... Retrieved from ResearchGate. [Link]

-

MDPI. (2020). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2020(2), M1125. [Link]

-

Asian Journal of Chemistry. (2007). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. 19(6), 4323-4330. [Link]

-

ResearchGate. (n.d.). FTIR spectra in the pyridine region for H-Beta and selected Ni-Beta... Retrieved from ResearchGate. [Link]

-

CentAUR. (2015). X-ray photoelectron spectroscopy of pyridinium-based tonic liquids: comparison to imidazolium. Retrieved from CentAUR. [Link]

-

CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from CET Scientific Services Pte Ltd. [Link]

-

University of Rhode Island. (2010). Synthesis and characterizations of pyridinium salts including poly(pyr.... Retrieved from OpenCommons@URI. [Link]

-

Taylor & Francis Online. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Retrieved from Taylor & Francis Online. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science. [Link]

-

ResearchGate. (n.d.). Band assignments of the fundamental vibrational modes in sulfate-bearing minerals (in cm –1 ). Retrieved from ResearchGate. [Link]

-

RSC Publishing. (2024). Infrared spectroscopy for understanding the structure of Nafion and its associated properties. RSC Advances, 14(18), 12759-12773. [Link]

-

RSC Publishing. (2000). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions, 96(9), 1675-1680. [Link]

Sources

- 1. journalijdr.com [journalijdr.com]

- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 11. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1-Butanesulfonic acid(2386-47-2) 13C NMR spectrum [chemicalbook.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Infrared spectroscopy for understanding the structure of Nafion and its associated properties - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA05653H [pubs.rsc.org]

Zwitterionic Sulfonate Compounds: A Technical Guide for Chemical and Biomedical Research

This guide provides an in-depth exploration of zwitterionic sulfonate compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, unique physicochemical properties, and diverse applications. Moving beyond a simple recitation of facts, this document delves into the causal relationships that govern the behavior of these fascinating molecules, providing field-proven insights to empower your research and development endeavors.

The Allure of Electroneutrality: Fundamental Principles of Zwitterionic Sulfonates

Zwitterionic compounds, in a class of their own, possess both a positive and a negative charge on the same molecule, resulting in an overall neutral charge.[1] Among these, sulfonate-containing zwitterions, particularly sulfobetaines, have garnered significant attention due to their exceptional properties.[2] The archetypal sulfobetaine structure features a positively charged quaternary ammonium cation and a negatively charged sulfonate anion.[3] This unique intramolecular charge balance is the cornerstone of their remarkable characteristics.

The key to their utility lies in the strong interaction with water molecules. The distinct positive and negative centers create a tightly bound hydration layer around the zwitterionic group.[4] This hydration shell acts as a physical and energetic barrier, effectively repelling proteins, bacteria, and other biomolecules.[4][5] This phenomenon, known as antifouling, is a defining feature of zwitterionic sulfonate materials and underpins many of their applications.[4][5] Molecular dynamics simulations have shown that a sulfobetaine molecule can coordinate with a significant number of water molecules, with approximately seven around the sulfonate group and nineteen around the quaternary ammonium group.[5]

Compared to their carboxybetaine counterparts, sulfobetaines exhibit distinct properties. The sulfonate group is a strong acid anion, meaning it remains negatively charged over a wide pH range.[6] This imparts consistent zwitterionic character and antifouling properties, largely independent of the pH of the surrounding environment.[6] In contrast, the carboxylate group of carboxybetaines can be protonated at low pH, altering the charge balance and potentially affecting performance.[6] Studies have also indicated that sulfobetaine-based materials can exhibit higher hydrophilicity and superior antifouling performance compared to carboxybetaines.[7][8]

Synthesis and Characterization: Building and Verifying the Zwitterionic Architecture

The synthesis of zwitterionic sulfonate compounds, particularly sulfobetaine monomers and polymers, is a well-established yet nuanced process. The choice of synthetic route is dictated by the desired molecular architecture and the intended application.

Synthesis of Sulfobetaine Monomers

A common and straightforward method for synthesizing sulfobetaine monomers involves the quaternization of a tertiary amine with a sultone, typically 1,3-propanesultone or 1,4-butanesultone.[9] This reaction is a nucleophilic ring-opening of the sultone by the amine.

Caption: General workflow for the synthesis of a sulfobetaine monomer.

Detailed Protocol: Synthesis of Sulfobetaine 2-Vinylpyridine (SB2VP) [9]

-

Dissolution: In a round-bottom flask, dissolve 5 mL of 2-vinylpyridine and 4.76 mL of 1,3-propanesultone in 50 mL of acetonitrile.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the quaternization reaction without interfering.

-

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen gas for 20 minutes.

-

Causality: This removes oxygen, which can potentially lead to unwanted side reactions or degradation of the vinyl group, ensuring a higher purity of the final product.

-

-

Reaction: Place the flask in an oil bath and stir the reaction mixture at 60°C for 24 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. The 24-hour duration ensures the reaction goes to completion, maximizing the yield.

-

-

Precipitation and Filtration: After 24 hours, a pale-yellow solid will precipitate. Filter the product under vacuum.

-

Causality: The zwitterionic product is typically less soluble in the reaction solvent than the starting materials, leading to its precipitation upon formation.

-

-

Purification: Stir the collected solid in diethyl ether twice, for at least eight hours each time.

-

Causality: Diethyl ether is a non-polar solvent used to wash away unreacted starting materials and any non-polar impurities, which are soluble in ether while the zwitterionic product is not.

-

-

Drying: Dry the purified product at 40°C under reduced pressure in a vacuum oven for 24 hours.

-

Causality: This removes any residual solvent, yielding a pure, dry monomer ready for polymerization or other applications. A yield of approximately 79% can be expected.[9]

-

Polymerization of Sulfobetaine Monomers

Polysulfobetaines are typically synthesized via free-radical polymerization of the corresponding sulfobetaine monomers.[10]

Caption: General workflow for the synthesis of a polysulfobetaine.

Characterization Techniques

A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of zwitterionic sulfonate compounds.

| Technique | Purpose | Typical Observations |

| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of monomers and polymers. | Appearance of characteristic peaks corresponding to the protons and carbons of the sulfobetaine moiety. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for S=O stretching in the sulfonate group and C-N stretching in the quaternary ammonium group. |

| Elemental Analysis (CHNS) | To determine the elemental composition and confirm the purity of the synthesized compound. | The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and sulfur should match the theoretical values. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of polymers. | Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI). |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the compounds. | Determines the decomposition temperature (Td), indicating the temperature at which the material starts to degrade.[11] |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions, such as the glass transition temperature (Tg). | The Tg provides insight into the amorphous or crystalline nature of the polymer.[9] |

| Zeta Potential Measurement | To assess the surface charge of particles or materials in a solution. | For zwitterionic materials, the zeta potential is typically close to zero over a wide pH range, confirming their charge neutrality. |

| Contact Angle Measurement | To evaluate the hydrophilicity of a surface. | Zwitterionic sulfonate surfaces generally exhibit low water contact angles, indicating high hydrophilicity. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of atoms on a surface. | Can be used to quantify the amount of adsorbed protein on a zwitterionic surface.[12] |

Applications in Drug Development and Beyond

The unique properties of zwitterionic sulfonate compounds have led to their exploration and application in a wide array of fields, particularly in drug development and biomedical engineering.

Drug Delivery Systems

Zwitterionic sulfonate hydrogels are highly promising for controlled drug delivery. Their high water content and biocompatibility make them excellent carriers for therapeutic agents.

Mechanism of Action: The antifouling nature of sulfobetaine polymers prolongs the circulation time of drug-loaded nanoparticles by preventing their rapid clearance by the immune system.[13] For hydrogels, the release of encapsulated drugs can be sustained over extended periods.[13] For instance, sulfobetaine methacrylate (SBMA) hydrogels have been shown to prolong the release of fibroblast growth factor 2 (FGF2), maintaining its bioactivity and accelerating wound healing.[13] The release kinetics can be influenced by factors such as the cross-linking density of the hydrogel and the interactions between the drug and the polymer matrix.[14]

Experimental Protocol: In Vitro Drug Release Study from a Zwitterionic Sulfonate Hydrogel

-

Hydrogel Preparation: Prepare drug-loaded zwitterionic sulfonate hydrogels by incorporating the therapeutic agent during the polymerization process.

-

Incubation: Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.

| Drug | Carrier | Release Profile | Reference |

| Fibroblast Growth Factor 2 (FGF2) | Sulfobetaine Methacrylate (SBMA) Hydrogel | Sustained release, promoting granulation tissue formation and angiogenesis. | [13] |

| Doxorubicin (DOX) | Sulfobetaine-Dextran (SB-DEX) Hydrogel | Sustained release under acidic conditions (pH 5.0). | [7] |

| Curcumin | Zwitterionic Hydrogel | Released to eliminate bacteria, aiding in wound healing. | [6] |

Antifouling Surfaces for Medical Devices

Biofouling, the nonspecific adsorption of proteins and adhesion of cells, is a major challenge for medical implants and devices. Zwitterionic sulfonate coatings provide a robust solution to this problem.

Mechanism of Action: The tightly bound hydration layer on the surface of sulfobetaine polymers acts as a barrier, preventing proteins and cells from adhering.[4][5] This significantly improves the biocompatibility of materials used in blood-contacting devices, reducing the risk of thrombosis and inflammatory responses.[2]

Experimental Protocol: Surface Modification of Polydimethylsiloxane (PDMS) with a Polysulfobetaine [15]

-

Surface Activation: Treat the PDMS surface with air plasma (100 W, 50 Pa, 100 mL/min air flow, 3 min).

-

Causality: Plasma treatment introduces polar functional groups (e.g., hydroxyl, carboxyl) on the hydrophobic PDMS surface, making it more hydrophilic and providing sites for the adsorption of the zwitterionic polymer.

-

-

Coating: Immerse the plasma-treated PDMS in a 1 mg/mL aqueous solution of the polysulfobetaine for 10 minutes.

-

Causality: The activated surface electrostatically attracts and adsorbs the zwitterionic polymer, forming a stable coating.

-

-

Rinsing and Drying: Rinse the coated PDMS for 1 minute under sonication and then dry with a stream of nitrogen.

-

Causality: Sonication helps to remove any loosely bound polymer, ensuring a stable and uniform coating. Nitrogen drying removes residual water without leaving residues.

-

Chromatography

Zwitterionic sulfonate-based stationary phases have carved a niche in chromatographic separations, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Principle of HILIC with Zwitterionic Sulfonate Phases: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this aqueous layer and the bulk mobile phase. Zwitterionic sulfonate stationary phases offer a unique combination of hydrophilic and weak electrostatic interactions, enabling the separation of a wide range of polar compounds.[3][16]

| Analyte Class | Chromatographic Mode | Stationary Phase | Key Advantages | Reference |

| RNA/DNA Bases | HILIC | ZIC®-HILIC (Sulfobetaine) | Good resolution with a simple isocratic elution. | [3] |

| Polar and Nonpolar Compounds | Mixed-Mode HILIC/RPLC | Zwitterionic imidazolium sulfonate monolith | Efficient separation of both polar and nonpolar analytes on a single column. | [16] |

| Metabolites | HILIC | Zwitterionic sulfobetaine on superficially porous particles | Can withstand high pH mobile phases, beneficial for separating underivatized carbohydrates and amino acids. | [17] |

Zwitterionic Surfactants

Zwitterionic sulfonate surfactants possess both a hydrophobic tail and a hydrophilic head group containing both positive and negative charges.[18] This structure imparts unique properties, including high water solubility, excellent compatibility with other surfactant types, and good thermal stability.[18]

Critical Micelle Concentration (CMC): The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant molecules begin to form micelles.[19] The CMC of zwitterionic sulfonate surfactants can be determined by various methods, including surface tension measurements and streaming potential measurements.[1][20]

| Surfactant | Method for CMC Determination | CMC (mM) | Reference |

| 3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate (CHAPS) | Streaming Potential | 5.80 | [1] |

| Imidazolium-based zwitterionic sulfonate | Surface Tension | Lower than conventional ionic surfactants like SDS and DTAB. | [21] |

Conclusion and Future Perspectives

Zwitterionic sulfonate compounds represent a versatile and powerful class of materials with a broad and expanding range of applications in chemical and biomedical research. Their unique ability to resist nonspecific protein adsorption, coupled with their high biocompatibility and tunable properties, makes them indispensable tools for addressing challenges in drug delivery, medical device engineering, and separation science. Future research will likely focus on the development of novel zwitterionic sulfonate architectures with enhanced functionalities, such as stimuli-responsiveness and targeted delivery capabilities. The continued exploration of the fundamental interactions between these materials and biological systems will undoubtedly unlock even more innovative applications, further solidifying their importance in advancing human health and technology.

References

-

Liu, Z.-h., Xiao, Y.-h., Ma, X.-y., Geng, X., Ye, L., Zhang, A.-y., & Feng, Z.-g. (2022). Preparation and characterisation of zwitterionic sulfobetaine containing siloxane-based biostable polyurethanes. Materials Advances, 3(10), 4235-4246. [Link]

-

Synthesis scheme of sulfobetaine copolymers derivatized by difference... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Sulfobetaine Polymers toward Application of Polydimethylsiloxane (PDMS) Surface Modification. (n.d.). Sensors and Materials. Retrieved January 28, 2024, from [Link]

-

Papaneophytou, C. P., & Scherlis, D. A. (2020). Distinct Antifouling Mechanisms on Different Chain Densities of Zwitterionic Polymers. Polymers, 12(10), 2358. [Link]

-

Zwitterionic hydrogel for sustained release of growth factors to enhance wound healing. (2020). Biomaterials Science. [Link]

-

Chen, Z. (2022). Surface Hydration and Antifouling Activity of Zwitterionic Polymers. Langmuir, 38(15), 4483–4489. [Link]

-

Zwitterionic hydrogels and their biomedical applications: a review. (2024). OAE Publishing Inc. [Link]

-

Wang, L., Wu, Y., Zhang, Q., & Li, H. (2014). Heat Capacity and Thermodynamic Properties of Sulfonate-Containing Zwitterions. Journal of Chemical & Engineering Data, 59(11), 3423–3430. [Link]

-

He, Y., Hower, J. C., & Jiang, S. (2008). Difference in Hydration between Carboxybetaine and Sulfobetaine. The Journal of Physical Chemistry B, 112(40), 12842–12847. [Link]

-

Luo, X., Liu, C., Xu, J., & Li, S. (2018). Protein adsorption and macrophage uptake of zwitterionic sulfobetaine containing micelles. Colloids and Surfaces B: Biointerfaces, 167, 18–26. [Link]

-

8 - ORCA – Online Research @ Cardiff. (n.d.). Retrieved January 28, 2024, from [Link]

-

The Biocompatibility of Sulfobetaine Engineered... : Journal of Biomaterials Applications. (n.d.). Ovid. Retrieved January 28, 2024, from [Link]

-

Laschewsky, A., & Zerbe, T. (2018). Surface Modification by Polyzwitterions of the Sulfabetaine-Type, and Their Resistance to Biofouling. Polymers, 10(12), 1335. [Link]

-

Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2023). PubMed Central. [Link]

-

(PDF) Synthesis and ROMP of new sulfobetaine and carboxybetaine norbornene. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Zwitterions in Antifouling Surfaces. (2023). ZwitterCo. [Link]

-

Al-Sabagh, A. M., Abdel-Aal, E. A., El-Ghazawy, R. A., & El-Sayed, R. E. (2023). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Polymers, 15(22), 4442. [Link]

-

Hydrogels: swelling, drug loading, and release. (1993). PubMed. [Link]

-

Wang, C., Yuan, Z., Wang, Y., Li, Y., & Wang, J. (2018). Differences in Zwitterionic Sulfobetaine and Carboxybetaine Dextran-Based Hydrogels. Langmuir, 34(38), 11433–11440. [Link]

-

Wang, H., & Li, S. F. Y. (2023). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Electrophoresis, 44(19-20), 1836–1843. [Link]

-

Heat Capacity and Thermodynamic Properties of Sulfonate-Containing Zwitterions† | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

(PDF) Biomedical Uses of Sulfobetaine-Based Zwitterionic Materials. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Lee, S., Park, J., Kang, J., Park, J. H., & Lee, C.-S. (2022). Effect of Molecular Weights on Metal-Mediated Grafting of Sulfobetaine Polymers onto Solid Surfaces for Non-Biofouling Applications. Macromolecular Bioscience, 22(8), 2200155. [Link]

-

Surface Hydration and Antifouling Activity of Zwitterionic Polymers. (2022). ACS Publications. [Link]

-

Investigating the Adsorption Behavior of Zwitterionic Surfactants on Middle Bakken Minerals. (2023). MDPI. [Link]

-

(PDF) Zwitterionic materials for antifouling membrane surface construction. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic–inorganic particles. (2024). ResearchGate. [Link]

-

Thermally Stable Bioinert Zwitterionic Sulfobetaine Interfaces Tolerated in the Medical Sterilization Process. (2021). ACS Publications. [Link]

-

Surface Modification with Poly(sulfobetaine methacrylate-co-acrylic acid) To Reduce Fibrinogen Adsorption, Platelet Adhesion, and Plasma Coagulation. (2013). ACS Publications. [Link]

-

Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS. (n.d.). Retrieved January 28, 2024, from [Link]

-

Comparison of carboxybetaine with sulfobetaine polyaspartamides: Nonfouling properties, hydrophilicity, cytotoxicity and model nanogelation in an inverse miniemulsion | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

One-Step Dip Coating of Zwitterionic Sulfobetaine Polymers on Hydrophobic and Hydrophilic Surfaces. (2014). ACS Publications. [Link]

-

(PDF) Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Zwitterionic imidazolium sulfonate functionalized polymeric monolith for mixed-mode HILIC/RPLC applications. (2023). PubMed. [Link]

-

In vitro and in vivo hemocompatibility assessment of ultrathin sulfobetaine polymer coatings for silicon-based implants. (2019). PubMed. [Link]

-

Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory. (2024). ResearchGate. [Link]

-

Differences in Zwitterionic Sulfobetaine and Carboxybetaine Dextran-Based Hydrogels. (2018). ACS Publications. [Link]

-

The Biocompatibility of Crosslinkable Copolymer Coatings Containing Sulfobetaines and Phosphobetaines. (2007). PubMed. [Link]

-

Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application. (2022). MDPI. [Link]

-

Zwitterionic surface modification of polyethylene via atmospheric plasma-induced polymerization of (vinylbenzyl-)sulfobetaine and evaluation of antifouling properties | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis | LCGC International. (2022). Chromatography Online. [Link]

-

Al-Sabagh, A. M., Abdel-Aal, E. A., El-Ghazawy, R. A., & El-Sayed, R. E. (2023). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features. Polymers, 15(22), 4442. [Link]

-

(PDF) Carboxybetaine, sulfobetaine, and cationic block copolymer coatings: A comparison of the surface properties and antibiofouling behavior. (n.d.). ResearchGate. Retrieved January 28, 2024, from [Link]

-

Lu, D. R., & Park, K. (1990). Protein adsorption on polymer surfaces: calculation of adsorption energies. Journal of Biomaterials Science. Polymer Edition, 1(4), 243–260. [Link]

-

Predicting Critical Micelle Concentrations for Surfactants using Graph Convolutional Neural Networks. (2021). ChemRxiv. [Link]

-

A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2021). MDPI. [Link]

-

Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy. (2011). PubMed. [Link]

-

Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. (2012). PubMed Central. [Link]

Sources

- 1. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. zwitterco.com [zwitterco.com]

- 5. Distinct Antifouling Mechanisms on Different Chain Densities of Zwitterionic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. Differences in Zwitterionic Sulfobetaine and Carboxybetaine Dextran-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties and Nanostructured Self-Assembling Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of adsorbed proteins by X-ray photoelectron spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zwitterionic hydrogel for sustained release of growth factors to enhance wound healing - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 16. Zwitterionic imidazolium sulfonate functionalized polymeric monolith for mixed-mode HILIC/RPLC applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Technical Guide: Sulfuric Acid Activation of 4-pyridin-1-ium-1-ylbutane-1-sulfonate

System: Brønsted Acidic Ionic Liquids (BAILs) | Precursor: Zwitterionic Sulfobetaines

Executive Summary

This guide details the chemical interaction between sulfuric acid (

This system is a cornerstone in green chemistry, utilized primarily as a dual solvent-catalyst for esterification, biomass valorization, and organic synthesis. This guide covers the mechanistic transformation, synthesis protocols, and catalytic applications.

Mechanistic Insight: The Activation Role

The core function of sulfuric acid in this system is proton transfer .

The Zwitterionic State (Precursor)

In its native state, 4-pyridin-1-ium-1-ylbutane-1-sulfonate is a sulfobetaine .[1] It contains:

-

A permanently positive pyridinium head (

). -

A permanently negative sulfonate tail (

). -

Net Charge: Neutral.

-

Behavior: High melting point solid, limited catalytic activity due to the lack of free protons.

The Sulfuric Acid Interaction

When stoichiometric sulfuric acid is introduced, it protonates the sulfonate group.

The Role of

-

Protonation (Activation): Converts the weak base sulfonate (

) into a strong sulfonic acid group ( -

Anion Exchange: Provides the hydrogen sulfate counter-anion (

), which contributes to the system's fluidity and secondary acidity. -

Liquefaction: The transformation often disrupts the crystal lattice of the zwitterion, lowering the melting point significantly (often turning it into a viscous liquid at moderate temperatures).

Visualization of the Activation Pathway

Figure 1: The synthesis and activation pathway. The zwitterion is the stable intermediate; sulfuric acid acts as the 'switch' to generate the active catalytic species.

Synthesis Protocol: Creating the BAIL System

Safety Advisory (Critical)

-

1,4-Butane Sultone: Potent alkylating agent and carcinogen . Handle in a fume hood with double nitrile gloves.

-

Sulfuric Acid: Corrosive.[2] Exothermic reaction upon dilution/addition.

-

Exotherm Control: The protonation step generates significant heat.

Step-by-Step Methodology

Phase 1: Synthesis of the Zwitterion (Py-BS)

-

Reagents: Mix Pyridine (1.0 eq) and 1,4-Butane Sultone (1.0 eq) in a round-bottom flask.

-

Solvent: No solvent is strictly necessary (solvent-free), or use Toluene/Acetonitrile to manage viscosity.

-

Reaction: Stir at 70–80°C for 10–12 hours .

-

Observation: A white solid precipitate (Py-BS) will form.

-

Purification: Filter the solid, wash 3x with diethyl ether (to remove unreacted starting materials), and vacuum dry.

Phase 2: Activation with Sulfuric Acid

-

Setup: Place the dried Py-BS zwitterion (Solid) in a flask.

-

Addition: Add stoichiometric concentrated

(1.0 eq) dropwise.-

Note: Do not add excess acid unless a specific "super-acidic" medium is required. 1:1 molar ratio is standard for the pure IL.

-

-

Conditioning: Stir at 60–80°C for 4–6 hours .

-

Result: The solid should transition into a homogeneous, viscous liquid (or a low-melting solid depending on purity).

-

Drying: Dry under high vacuum at 80°C to remove any trace water generated or absorbed.

Catalytic Applications & Performance

Once activated by sulfuric acid, the compound functions as a Dual-Site Catalyst . It possesses the sulfonic acid proton (

Key Application Areas

| Application | Function of [Py-BS][HSO4] | Advantages |

| Esterification | Catalyzes reaction between fatty acids and alcohols (Biodiesel). | High conversion (>95%), phase separation allows catalyst recycling. |

| Biomass Conversion | Conversion of Furfuryl Alcohol to Ethyl Levulinate. | Replaces volatile mineral acids; reduces corrosion. |

| Nitration | Acts as a solvent and proton source for aromatic nitration. | Stabilizes the nitronium ion ( |

| Synthesis of Heterocycles | Synthesis of xanthenes, tetrahydropyridines. | Solvent-free conditions; high atom economy. |

Comparative Acidity Data

The Hammett Acidity Function (

| Catalyst System | Hammett Acidity ( | Notes |

| [Py-BS][HSO4] | -4.48 | Strongly Acidic (Comparable to liquid acids) |

| -12.0 | Too corrosive, difficult to separate. | |

| Acetic Acid | +4.7 | Too weak for many catalyses. |

| Solid Resins (Amberlyst-15) | ~ -2.2 | Heterogeneous, mass transfer limitations. |

Data Source: Derived from spectrophotometric analysis using UV-Vis indicators (e.g., 4-nitroaniline) in literature.

Experimental Workflow: Esterification Example

Scenario: Esterification of Oleic Acid with Ethanol (Biodiesel Model).

-

Loading: Charge reactor with Oleic Acid and Ethanol (Molar ratio 1:3 to 1:10).

-

Catalyst: Add 5-10 mol% of [Py-BS][HSO4] .

-

Reaction: Reflux at ethanol boiling point (approx. 78°C) or use microwave irradiation (60°C, 30 mins).

-

Mechanism:

-

Separation (Self-Validating Step): Upon cooling, the mixture forms a biphasic system .

-

Top Layer: Biodiesel (Ethyl Oleate).

-

Bottom Layer: Ionic Liquid + Water.[4]

-

Validation: The catalyst is insoluble in the ester product, ensuring easy separation.

-

Catalytic Cycle Diagram

Figure 2: The catalytic cycle for esterification. The [Py-BS][HSO4] acts as a proton shuttle, regenerating itself after water elimination.

Characterization & Quality Control

To verify the successful role of sulfuric acid in the synthesis, use the following markers:

-

FT-IR Spectroscopy:

-

Look for the emergence of broad bands at 3000–3400 cm⁻¹ (O-H stretching from

). -

Confirm

asymmetric stretching around 1150–1200 cm⁻¹ .

-

-

¹H NMR (DMSO-d6):

-

The acidic proton (

) typically appears as a broad singlet very downfield (10.0–14.0 ppm ), though it may exchange with solvent moisture. -

Shifts in the pyridine ring protons compared to the zwitterion confirm the change in electronic environment.

-

-

Solubility Test:

-

Zwitterion: Insoluble in cold water/ethanol.

-

[Py-BS][HSO4]: Highly soluble in water; forms biphasic systems with non-polar organics (ether/hexane).

-

References

-

BenchChem. (2025).[1] Pyridin-1-ium Butane-1-Sulfonate: A Zwitterionic Compound in Focus. Link

-

Tao, D.-J., et al. (2011).[3] Noncorrosive ionic liquids composed of [HSO4] as esterification catalysts. Chemical Engineering Journal. Link[3]

-

Kotadia, D. A., & Patel, U. H. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis. MDPI Molecules. Link

-

Liu, Y., et al. (2024). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega. Link

-

Hajipour, A. R., et al. (2016). 4-(Succinimido)-1-butane Sulfonic Acid as a Brönsted Acid Catalyst. ResearchGate. Link

Sources

Theoretical studies of pyridinium zwitterion conformations

An In-Depth Technical Guide to the Theoretical Investigation of Pyridinium Zwitterion Conformations

Abstract

Pyridinium zwitterions are a fascinating class of molecules characterized by a positively charged pyridinium ring and a covalently linked anionic group. This unique electronic structure imparts a range of valuable properties, making them pivotal in fields from medicinal chemistry to materials science.[1] Their biological activity, reactivity, and photophysical properties are intimately linked to their three-dimensional conformation. Understanding the preferred spatial arrangements of these molecules and the energy barriers between different conformers is therefore critical for rational drug design and the development of novel functional materials. This guide provides a comprehensive overview of the theoretical methodologies used to study pyridinium zwitterion conformations, delves into the key factors influencing their structure, and presents a validated protocol for conducting such an analysis.

Introduction: The Conformation-Function Paradigm in Pyridinium Zwitterions

A zwitterion is a molecule that contains an equal number of positive and negative formal charges. In pyridinium zwitterions, the permanent positive charge resides on the nitrogen atom of the aromatic pyridine ring, while a negatively charged group is tethered elsewhere on the molecule. This architecture results in a large ground-state dipole moment and unique electronic properties.

The function of these molecules is dictated by their structure. For instance, the orientation of a carboxylate group relative to the pyridinium ring can determine its ability to fit into an enzyme's active site.[2] Similarly, in the context of nonlinear optical (NLO) materials, the relative orientation between electron-donating and electron-accepting moieties within the zwitterion is a critical determinant of its hyperpolarizability.[3] Theoretical studies provide a powerful lens to explore this conformational landscape, offering insights that are often difficult or impossible to obtain through experimental means alone.

Theoretical Methodologies: The Computational Chemist's Toolkit

The accurate theoretical description of pyridinium zwitterion conformations requires a careful selection of computational methods. The goal is to find a balance between computational cost and accuracy that allows for the exploration of the potential energy surface (PES).

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the predominant method for these types of investigations. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, making it feasible for molecules of practical interest.

-

Causality Behind the Choice: For zwitterionic systems, accurately describing both covalent bonding and the significant charge separation is crucial. Hybrid functionals, such as B3LYP , are often chosen because they incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more realistic description of charge distribution.[4]

The Language of Atoms: Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Expertise in Selection: A Pople-style basis set like 6-31+G(d,p) is a common and robust choice. The + indicates the addition of diffuse functions on heavy atoms, which are essential for describing the spatially extended electron density of anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which provide the necessary flexibility to describe the distortion of atomic orbitals in the molecular environment and are critical for accurately modeling bond angles and dihedral potentials.

Simulating Reality: The Role of the Solvent

Pyridinium zwitterions are often utilized in solution. The surrounding solvent can have a profound impact on conformational stability.[5]

-

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a highly efficient method to account for bulk solvent effects.[6] The molecule is placed in a cavity within a continuous dielectric medium representing the solvent. This approach is excellent for capturing the stabilizing effect of a polar solvent on a high-dipole moment zwitterion.

-

Explicit Solvation Models: For cases where specific molecule-solvent interactions, like hydrogen bonding, are expected to dictate the conformation, an explicit model may be necessary.[5] Here, individual solvent molecules are included in the calculation. This is often accomplished using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models or full Molecular Dynamics (MD) simulations to sample a vast number of solvent configurations.[7][8]

The Conformational Landscape: A Case Study of a Substituted Pyridinium Zwitterion

The conformation of a pyridinium zwitterion is typically defined by one or more rotatable bonds. A critical parameter is often the dihedral angle (τ) between the plane of the pyridinium ring and the plane of a key substituent. For example, in pyridinium N-phenoxide betaines (like Reichardt's dye), the twist angle between the pyridinium and phenoxide rings is paramount.[3][9]

A potential energy surface (PES) scan, where the energy is calculated as a function of this dihedral angle, reveals the low-energy conformations (minima) and the rotational energy barriers (transition states).

Data Presentation: Rotational Profile of a Hypothetical Pyridinium-4-carboxylate

The following table summarizes hypothetical but realistic data from a DFT-calculated PES scan for the rotation around the C-C bond connecting a carboxylate group to the 4-position of a pyridinium ring. The energies are relative to the most stable conformation.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 0.00 | Planar (Global Minimum) |

| 30° | 1.52 | Twisted |

| 60° | 4.15 | Twisted |

| 90° | 5.50 | Perpendicular (Transition State) |

| 120° | 4.15 | Twisted |

| 150° | 1.52 | Twisted |

| 180° | 0.00 | Planar (Global Minimum) |

This data illustrates a common scenario where planar conformations are stabilized by conjugation, and the perpendicular arrangement represents the barrier to rotation. The height of this barrier is influenced by electronic and steric factors. For comparison, DFT studies on 2-formyl pyridine show a cis-trans rotational barrier of 9.38 kcal/mol.[1]

Key Factors Influencing Conformation

The precise shape of the potential energy surface is not static; it is modulated by both the intrinsic properties of the molecule and its environment.

Substituent Effects: The Power of Electronics and Sterics

Modifying the substituents on the pyridinium ring or the anionic moiety can dramatically alter conformational preferences.

-

Electronic Effects: π-electron-donating groups (like -NH₂) and π-electron-withdrawing groups (like -NO₂) can significantly impact the degree of charge transfer and the bond order between the ring and the substituent. Stronger conjugation typically leads to a more planar preferred structure and a higher rotational barrier.[4] Conversely, strongly withdrawing groups can sometimes induce non-planar, boat-like conformations in related heterocyclic systems.[4]

-

Steric Effects: Bulky substituents, particularly at positions ortho to the connecting bond, can create steric hindrance that disfavors planarity. In such cases, the global energy minimum may occur at a twisted dihedral angle to alleviate the steric clash.

Caption: Influence of substituent properties on conformational preference.

Solvent Effects: The Environmental Moderator

The polarity of the solvent plays a crucial role in stabilizing the zwitterionic charge distribution.[10]

-

Trustworthiness of the Model: A highly polar solvent will preferentially stabilize conformers with a larger dipole moment. For many pyridinium zwitterions, the planar, conjugated conformation possesses a greater degree of charge separation and thus a larger dipole moment. Consequently, increasing solvent polarity often deepens the energy minimum of the planar conformer and can increase the rotational barrier. This phenomenon is critical for understanding the solvatochromism of dyes like the pyridinium N-phenoxide betaines.[11] Solvation can generally stabilize conformations relative to the gas phase.[12]

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

This section outlines a self-validating protocol for performing a relaxed Potential Energy Surface (PES) scan of a pyridinium zwitterion using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

Objective: To determine the rotational energy profile around a specific dihedral angle.

Methodology: Relaxed PES Scan

-

Step 1: Initial Structure Optimization

-

Build the initial 3D structure of the pyridinium zwitterion.

-

Perform a full geometry optimization without any constraints using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)). This ensures the starting point of the scan is a local minimum.

-